Nalpha-Fmoc-D-histidine
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Overview
Description
Nalpha-Fmoc-D-histidine is a biochemical used for proteomics research . It has a molecular formula of C21H19N3O4 and a molecular weight of 377.4 .
Synthesis Analysis
The synthesis of histidine-containing peptides can be achieved through aqueous microwave-assisted solid-phase peptide synthesis using the Fmoc strategy . This method uses water-dispersible 9-fluorenylmethoxycarbonyl-amino acid nanoparticles and is an organic solvent-free, environmentally friendly method for chemical peptide synthesis .Molecular Structure Analysis
The molecular structure of Nalpha-Fmoc-D-histidine is represented by the formula C21H19N3O4 .Chemical Reactions Analysis
Histidine can modulate the assembly behavior of Fmoc diphenylalanine peptide (Fmoc–F–F) and induce enzyme-like catalysis . The presence of histidine rearranges the structure of Fmoc–F–F to assemble nano filaments, resulting in the formation of an active site to mimic peroxidase-like activity that catalyzes ROS generation .Physical And Chemical Properties Analysis
Nalpha-Fmoc-D-histidine appears as an off-white solid . It has a molecular weight of 377.4 . It should be stored at temperatures between -5 °C and 5 °C .Scientific Research Applications
“Nalpha-Fmoc-D-histidine” is a derivative of the amino acid histidine . It’s often used in peptide synthesis . The “Fmoc” part stands for fluorenylmethyloxycarbonyl, which is a protective group used in organic chemistry . This protective group is used to prevent certain reactions from happening until desired .
- Peptide Synthesis : Fmoc-protected amino acids are used in the synthesis of peptides . The Fmoc group protects the amino group of the amino acid during the synthesis process, and can be removed afterwards .
- Protein Engineering : Fmoc-protected amino acids can be used in protein engineering to create proteins with specific properties .
- Drug Development : Fmoc-protected amino acids are used in the development of new drugs . They can be used to create specific peptide sequences that have therapeutic effects .
Safety And Hazards
Future Directions
Nalpha-Fmoc-D-histidine is a valuable resource for research in the post-genomic world . Its many beneficial attributes allow for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . It’s also used in proteomics research , indicating its potential in the field of protein study and manipulation.
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRPVCUJLVXZPW-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CN4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427162 |
Source
|
Record name | Nalpha-Fmoc-D-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-Fmoc-D-histidine | |
CAS RN |
157355-79-8 |
Source
|
Record name | Nalpha-Fmoc-D-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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